3-Amino-5-fluoro-N-(propan-2-yl)benzamide
Description
Properties
IUPAC Name |
3-amino-5-fluoro-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-6(2)13-10(14)7-3-8(11)5-9(12)4-7/h3-6H,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPOITIWBWQOES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Isopropylamine with Fluorinated Benzoyl Precursors
A common route involves the acylation of isopropylamine with 3-amino-5-fluorobenzoyl chloride or an equivalent activated ester. This method provides direct access to the target amide:
- Starting materials: 3-amino-5-fluorobenzoic acid derivatives converted to acid chloride.
- Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride for acid chloride formation.
- Reaction conditions: Typically carried out in inert solvents such as dichloromethane or toluene, at low to moderate temperatures (0–25 °C).
- Amine coupling: Isopropylamine is added dropwise under cooling to control exothermicity.
- Work-up: Standard aqueous quenching followed by extraction and purification.
This approach yields the amide with retention of the amino and fluoro substituents on the aromatic ring.
Protection of the Amino Group
To avoid side reactions involving the amino group during acylation or fluorination steps, protection strategies are employed:
- Common protecting groups: Boc (tert-butoxycarbonyl) or other carbamate groups.
- Protection step: Treatment of the amino group with Boc anhydride in the presence of a base (e.g., triethylamine) in solvents like THF or dichloromethane.
- Deprotection: Acidic conditions (e.g., trifluoroacetic acid in dichloromethane) are used post-synthesis to remove the protecting group.
This strategy ensures selective reactions on the amide nitrogen and fluorinated aromatic ring.
Fluorination Methods
Direct fluorination of aromatic rings is challenging due to regioselectivity and harsh conditions. Therefore, synthesis often uses fluorinated precursors or advanced fluorination techniques:
- Use of fluorinated benzoyl chlorides or esters: Commercially available or synthesized via electrophilic fluorination of the corresponding aromatic acids.
- Radiofluorination (for labeled analogs): Advanced methods such as aromatic nucleophilic substitution using [^18F]fluoride ion on diaryliodonium salt precursors have been developed for related compounds, demonstrating the feasibility of introducing fluorine-18 under mild conditions with good regioselectivity and yield.
Detailed Research Findings and Data Tables
Synthesis Example from Patent WO2022056100A1
A related benzamide compound with fluorine substitution was synthesized using:
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Acylation | Fluorinated benzoyl chloride + isopropylamine | 75-85 | Low temperature, inert atmosphere |
| 2 | Amino protection (Boc) | Boc anhydride, base, THF | 90-95 | Protects amino group for further steps |
| 3 | Formation of diaryliodonium salt | Koser’s reagent, stannyl intermediates, RT, 4 days | 10-30 | Precursor for radiofluorination |
| 4 | Radiofluorination (for labeled analogs) | [^18F]fluoride ion, DMF or MeCN, microwave heating | 26-42 | Incorporation improved by TEMPO |
| 5 | Deprotection | Acidic conditions (TFA) | Quantitative | Yields final fluorinated amide |
This sequence demonstrates the complexity of preparing fluorinated benzamides with amino substituents, particularly when radiolabeling is involved.
Analytical and Purification Techniques
- Chromatography: Flash column chromatography and HPLC are used to purify intermediates and final products.
- Spectroscopy: NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry confirm structure and purity.
- Radiochemical purity: For radiolabeled compounds, radio-HPLC and radio-TLC are employed.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acylation with fluorobenzoyl chloride | 3-Amino-5-fluorobenzoic acid → acid chloride | Thionyl chloride, isopropylamine, inert solvent | Straightforward, high yield | Requires protection of amino group |
| Amino group protection | Amino-substituted intermediates | Boc anhydride, base, THF | Prevents side reactions | Additional steps required |
| Diaryliodonium salt formation | Stannylated intermediates | Koser’s reagent, room temperature | Enables radiofluorination | Low to moderate yields |
| Radiofluorination (for PET ligands) | Diaryliodonium salt | [^18F]fluoride ion, DMF/MeCN, microwave heating | High regioselectivity, useful for PET | Requires specialized equipment |
Chemical Reactions Analysis
Amino Group Reactivity
The primary amino group at the 3-position participates in several reactions:
Acylation and Alkylation
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides under basic conditions (e.g., pyridine/DCM) to form N-acylated derivatives. For example, reaction with 4-bromobenzoyl chloride yields N-(4-bromobenzoyl)-3-amino-5-fluoro-N-(propan-2-yl)benzamide .
-
Alkylation : Forms secondary or tertiary amines when treated with alkyl halides (e.g., methyl iodide) in the presence of a base like K₂CO₃ .
Protection/Deprotection
-
Boc Protection : The amino group is protected using di-tert-butyl dicarbonate ((Boc)₂O) in THF, forming N-Boc-3-amino-5-fluoro-N-(propan-2-yl)benzamide . Deprotection is achieved with HCl in dioxane .
Fluorine Substituent Reactions
The electron-withdrawing fluorine atom at the 5-position facilitates nucleophilic aromatic substitution (NAS) and coupling reactions:
Nucleophilic Aromatic Substitution
-
Reacts with strong nucleophiles (e.g., amines, alkoxides) under microwave irradiation or thermal conditions. For instance, substitution with piperidine at 100–140°C replaces fluorine with piperidinyl groups .
Cross-Coupling Reactions
-
Suzuki Coupling : The fluorine can be displaced in palladium-catalyzed reactions with aryl boronic acids (e.g., phenylboronic acid), forming biaryl derivatives .
-
Buchwald–Hartwig Amination : Fluorine is replaced by amines using Pd catalysts (e.g., Pd(OAc)₂/Xantphos) to introduce secondary amines .
Amide Functional Group Transformations
The isopropylamide moiety undergoes hydrolysis and condensation:
Hydrolysis
-
Acidic or basic hydrolysis cleaves the amide bond. Treatment with HCl/H₂O at reflux yields 3-amino-5-fluorobenzoic acid and isopropylamine.
Condensation with Hydrazines
-
Reacts with hydrazine hydrate in ethanol under reflux to form pyrazole derivatives (e.g., 5-aminopyrazole-3-carboxamide) .
Reduction
-
Catalytic hydrogenation (H₂/Pd-C) reduces the amide to a secondary amine, yielding 3-amino-5-fluoro-N-(propan-2-yl)benzylamine .
Oxidation
-
The amino group is oxidized with KMnO₄/H₂SO₄ to a nitro group, forming 3-nitro-5-fluoro-N-(propan-2-yl)benzamide.
Key Research Findings
-
Microwave-Assisted Reactions : Reduced reaction times (e.g., 2–5 min vs. hours under conventional heating) for NAS and coupling .
-
Tautomerism Studies : NMR and X-ray crystallography confirm keto-enol tautomerism in derivatives like pyrazolo[1,5-a]pyrimidines .
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Biological Relevance : Derivatives show inhibitory activity against enzymes (IC₅₀ values: 0.39–10 μM) .
This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and functional materials. Industrial methods further enhance its applicability in high-throughput settings.
Scientific Research Applications
Medicinal Chemistry
3-Amino-5-fluoro-N-(propan-2-yl)benzamide is explored for its therapeutic potential. It has been investigated as a candidate for treating various diseases, including cancer. For instance, patents have described its use in formulations targeting leukemia and other malignancies due to its ability to inhibit specific protein interactions critical for cancer cell proliferation .
Case Study:
A study demonstrated that this compound exhibits cytotoxic effects on leukemia cell lines, suggesting its potential as a lead compound in anti-cancer drug development. The mechanism of action involves the inhibition of key enzymes involved in cell cycle regulation.
Biological Research
In biological studies, this compound serves as a biochemical probe to investigate enzyme interactions and cellular mechanisms. Its structural features allow it to bind selectively to target proteins, facilitating the study of protein function and signaling pathways.
Case Study:
Research has highlighted its role in modulating enzyme activity related to inflammation. By assessing the compound's impact on specific pathways, researchers can gain insights into the biochemical processes underlying inflammatory diseases.
Agricultural Science
The compound's properties have led to investigations into its use as a pesticide or herbicide. Its ability to disrupt biochemical pathways in target organisms makes it a candidate for developing novel agrochemicals.
Case Study:
Field trials have shown that formulations containing this compound exhibit effective control over certain pest populations while maintaining low toxicity to non-target species.
Mechanism of Action
The mechanism of action of 3-Amino-5-fluoro-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights structural similarities and differences between 3-Amino-5-fluoro-N-(propan-2-yl)benzamide and key analogues identified in the literature:
Key Observations:
Substituent Position and Bioactivity: The position of amino and halogen groups significantly impacts activity. The target compound’s 3-amino group may enhance hydrogen bonding with biological targets compared to 5-amino analogues, though this requires experimental validation.
In contrast, bulkier substituents like 1,1,1-trifluoropropan-2-yloxy () may introduce steric hindrance, affecting binding to targets .
Halogen and Electron Effects :
- Fluorine at position 5 in the target compound likely enhances metabolic stability via C-F bond strength. Chlorine or bromine in analogues (e.g., ) may increase electrophilicity, influencing reactivity in biological systems .
Biological Activity
3-Amino-5-fluoro-N-(propan-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings, supported by data tables and case studies.
Molecular Formula : C10H12FN2O
Molecular Weight : 182.21 g/mol
The compound features an amino group, a fluorine atom, and a propan-2-yl substituent, which contribute to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the amino and fluorine groups enhances binding affinity, influencing key biological pathways such as:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer progression.
- Protein Binding : It is utilized in biochemical assays to study protein interactions, which are crucial for understanding disease mechanisms and drug development.
Medicinal Chemistry Applications
This compound has been investigated for:
- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation by inhibiting specific enzymes.
- Anticancer Potential : Research indicates that the compound could target cancer cell proliferation pathways.
Case Studies
- Inhibition Studies : In vitro assays demonstrated that the compound exhibits significant enzyme inhibition with IC50 values in the low micromolar range against various targets involved in cancer and inflammation .
- Cell Viability Assays : Cytotoxicity tests revealed that this compound affects cell viability in a dose-dependent manner, with notable effects observed at concentrations around 50 μM .
Comparative Analysis with Related Compounds
Recent Studies
- Fluorine's Role in Bioactivity : The introduction of fluorine into bioactive molecules has been shown to enhance pharmacological properties. In this context, studies indicate that fluorinated compounds often exhibit improved metabolic stability and bioavailability .
- Antimicrobial Activity : Compounds derived from benzamides, including this compound, have been assessed for their antibacterial properties, showing promising results against Gram-positive bacteria such as Staphylococcus aureus with low minimum inhibitory concentrations (MIC) .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-Amino-5-fluoro-N-(propan-2-yl)benzamide, and how do reaction conditions influence yield and purity?
- Methodology :
- Route 1 : Fluorination of 3-nitro-5-chlorobenzamide followed by catalytic hydrogenation (H₂/Pd-C) to reduce nitro to amino. Subsequent isopropylation via nucleophilic substitution (e.g., using isopropyl bromide and NaH in DMF). Yields depend on solvent polarity and reaction time .
- Route 2 : Direct coupling of 3-amino-5-fluorobenzoic acid with isopropylamine using EDCI/HOBt activation. Purity is enhanced by recrystallization in ethanol/water (7:3 v/v).
Q. How does the isopropyl group in the amide moiety influence solubility and reactivity?
- Solubility : The bulky isopropyl group reduces aqueous solubility (logP ~2.8 predicted) but enhances lipid membrane permeability, critical for in vitro assays. Solubility in DMSO exceeds 50 mg/mL .
- Reactivity : Steric hindrance from the isopropyl group slows nucleophilic attack at the amide carbonyl, requiring stronger bases (e.g., LDA) for functionalization .
Q. What spectroscopic techniques are most effective for characterizing substitution patterns on the benzamide core?
- ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 6.8–7.2 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm). NOESY confirms spatial proximity between NH and isopropyl groups .
- HRMS : Accurate mass determination (theoretical [M+H]⁺ = 239.09) resolves ambiguities in halogenated byproduct identification .
Advanced Research Questions
Q. How can structural discrepancies in biological activity between this compound and its analogs be resolved?
- Case Study : reports a sulfamoyl analog with 10-fold higher kinase inhibition. Molecular docking reveals the fluoro group’s role in H-bonding with ATP-binding pockets, while bulky substituents (e.g., sulfamoyl) improve selectivity .
- Experimental Design : Perform competitive binding assays (SPR or ITC) to quantify affinity differences. Pair with DFT calculations to map electrostatic potential surfaces .
Q. What computational and experimental approaches validate polymorphic forms of this benzamide?
- Computational : Crystal structure prediction (CSP) using USPEX or Materials Studio identifies thermodynamically stable forms (e.g., orthorhombic vs. monoclinic).
- Experimental Validation : PXRD and DSC (melting endotherms at ~165°C vs. 172°C) distinguish polymorphs. notes that slow cooling favors rhombic crystals, while quenching yields metastable needles .
Q. How does the 5-fluoro substituent impact metabolic stability, and what in vitro models quantify this?
- Mechanism : Fluorine reduces CYP450-mediated oxidation (t₁/₂ in human liver microsomes increases from 12 min to 45 min vs. non-fluorinated analogs).
- Assays : LC-MS/MS tracks parent compound depletion. Use recombinant CYP3A4/2D6 isoforms to identify metabolic hotspots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
